methyl 4-(2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamido)benzoate
Description
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Properties
IUPAC Name |
methyl 4-[[2-[(4-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carbonyl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O4S/c1-30-21(29)13-4-8-15(9-5-13)24-20(28)16-10-11-17-18(16)25-22(31-17)26-19(27)12-2-6-14(23)7-3-12/h2-9,16H,10-11H2,1H3,(H,24,28)(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHONGUMZEZWPRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2CCC3=C2N=C(S3)NC(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole compounds, which this compound is a derivative of, have been found to have diverse biological activities. They have been used as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole and thiosemicarbazone derivatives are known to have potential anticancer activity with a mechanism of action related to inhibition of matrix metallo-proteinases, kinases and anti-apoptotic bcl2 family proteins.
Biochemical Pathways
Thiazole compounds have been shown to affect a variety of biochemical pathways due to their diverse biological activities. For example, they can affect the pathways involved in inflammation, microbial growth, viral replication, convulsion, neuroprotection, and tumor growth.
Pharmacokinetics
The solubility of thiazole compounds in water, alcohol, and ether, as well as their sparing solubility in organic solvents and dyes, may influence their bioavailability.
Biological Activity
Methyl 4-(2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamido)benzoate is a complex organic compound that belongs to the class of thiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the context of metabolic disorders and inflammation.
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Thiazole derivatives have been shown to exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress-related conditions. Additionally, their ability to modulate inflammatory responses positions them as potential therapeutic agents for metabolic diseases such as Type 2 Diabetes Mellitus (T2DM) and hyperlipidemia.
Pharmacological Effects
Recent studies have highlighted the pharmacological effects of related thiazole compounds, indicating that they can ameliorate insulin sensitivity and lipid profiles in animal models. For instance, a study on a related compound demonstrated significant reductions in serum glucose levels and lipid profiles in streptozotocin-induced diabetic rats after administration over a four-week period . This suggests that this compound may exhibit similar beneficial effects.
Case Studies
- Insulin Sensitivity Enhancement : In a study involving a thiazole derivative similar to this compound, researchers found that the compound significantly improved insulin sensitivity and reduced hyperlipidemia in diabetic rats. The histopathological examination showed a normalization of pancreatic islet morphology, indicating potential regenerative effects on pancreatic β-cells .
- Anti-inflammatory Properties : Another study focused on the anti-inflammatory effects of thiazole derivatives found that these compounds could significantly reduce levels of pro-inflammatory cytokines in vitro and in vivo. This suggests that this compound may also exert anti-inflammatory effects through similar mechanisms .
Data Table: Biological Activity Summary
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
The synthesis involves multi-step reactions requiring precise control of reaction conditions. For example:
- Temperature : Elevated temperatures (e.g., 80–100°C) are often required for cyclization steps involving thiazole ring formation .
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency for amide bond formation .
- Catalysts : Use of coupling agents (e.g., HATU, EDCI) improves yields in carboxamido group installation .
Methodological Insight : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography with gradients of ethyl acetate/hexane .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- NMR Spectroscopy : and NMR verify the presence of the 4-fluorobenzamido group (e.g., aromatic protons at δ 7.2–8.1 ppm) and cyclopenta-thiazole backbone (δ 2.5–3.5 ppm for dihydro protons) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 484.12) and fragments corresponding to the thiazole ring cleavage .
- X-ray Crystallography : Resolves stereochemical ambiguities in the cyclopenta-dihydrothiazole moiety, if single crystals are obtainable .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies for this compound?
- Core Modifications : Replace the 4-fluorobenzamido group with electron-withdrawing (e.g., -NO) or donating (e.g., -OCH) substituents to assess electronic effects on bioactivity .
- Ring System Variations : Compare activity against analogs with cyclohepta-thiazole or fused thiophene systems to evaluate steric and conformational impacts .
- Functional Group Swapping : Substitute the methyl benzoate with ethyl or tert-butyl esters to study lipophilicity-activity relationships .
Methodological Note : Use standardized assays (e.g., enzyme inhibition, cytotoxicity) under identical conditions to ensure comparability .
Q. What strategies resolve contradictory data in biological activity studies?
- Assay Validation : Confirm target specificity using knockout cell lines or competitive binding assays to rule off-target effects .
- Solubility Adjustments : Address false negatives by optimizing DMSO concentrations (<0.1% v/v) or using solubilizing agents (e.g., cyclodextrins) .
- Metabolic Stability Testing : Use liver microsome assays to identify rapid degradation pathways that may explain inconsistent in vivo/in vitro results .
Q. How can computational methods enhance understanding of this compound’s mechanism of action?
- Molecular Docking : Predict binding modes to targets like kinases or GPCRs using software (e.g., AutoDock Vina) and validate with mutagenesis studies .
- ADMET Prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and toxicity profiles to prioritize in vivo testing .
- Dynamic Simulations : MD simulations (e.g., GROMACS) reveal conformational flexibility of the cyclopenta-thiazole core under physiological conditions .
Safety and Handling in Research Settings
- Toxicity Profile : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation); use PPE (gloves, lab coat) and work in a fume hood .
- Waste Disposal : Follow institutional guidelines for halogenated organic waste due to the fluorine substituent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
